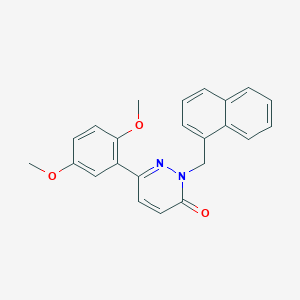

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one

Description

6-(2,5-Dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2,5-dimethoxyphenyl substituent at position 6 and a naphthalen-1-ylmethyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including analgesic, antihypertensive, and antimicrobial properties .

Properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-27-18-10-12-22(28-2)20(14-18)21-11-13-23(26)25(24-21)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGFBVUZWAEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution with 2,5-Dimethoxyphenyl Group:

Attachment of Naphthalen-1-ylmethyl Group: This step can involve the alkylation of the pyridazinone core with naphthalen-1-ylmethyl halides under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkyl halides, or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

The compound 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in various fields of scientific research. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Structural Insights

The compound features a complex structure with two aromatic rings and a pyridazine core, which contributes to its unique chemical behavior. The bond distances and angles within the molecule have been characterized, indicating significant coplanarity among the rings, which is crucial for its biological activity .

Pharmacological Studies

Research has indicated that compounds similar to 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one exhibit potential pharmacological activities. Studies have focused on:

- Antitumor Activity : Investigations have shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : Some studies suggest that the compound may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Material Science

The structural properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in electronic applications.

Synthetic Chemistry

As a versatile intermediate, this compound can be utilized in synthetic pathways to create more complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal described the synthesis of several pyridazine derivatives, including 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one , which were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Case Study 2: Neuroprotective Mechanisms

Another research effort explored the neuroprotective properties of similar compounds in a model of Alzheimer's disease. The findings demonstrated that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Neuroprotection | Reduction of oxidative stress | |

| Antioxidant | Scavenging free radicals |

Table 2: Synthetic Pathways

| Compound Derived From | Synthesis Method | Yield (%) |

|---|---|---|

| 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one | Reaction with naphthalen-1-ylmethyl amine | 85 |

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazin-3(2H)-one Derivatives

Key Observations:

- The 2,5-dimethoxyphenyl group at position 6 introduces electron-donating methoxy groups, which may improve solubility compared to halogenated analogues (e.g., 6-chloro derivatives) .

Pharmacological Profiles

Analgesic Activity

6-Phenylpyridazinones with benzylidene substituents (e.g., IIIA-IIIC) exhibited significant analgesic activity in hot-plate tests, though less potent than aspirin (100 mg/kg) . The target compound’s dimethoxy and naphthyl groups could modulate CNS penetration or opioid receptor interactions, but experimental data are lacking.

Antimicrobial Activity

Benzothiazepine-pyridazinone hybrids demonstrated antibacterial activity comparable to penicillin, attributed to the 4-position substituents on the benzodiazepine system . The naphthyl group in the target compound may similarly enhance membrane permeability or target binding.

Antihypertensive Potential

Pyridazinones with triazole substituents (e.g., 6-phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl) derivatives) showed antihypertensive effects, likely via vasodilation or angiotensin inhibition . The target compound’s dimethoxy group may confer nitric oxide-mediated vasorelaxation, but this remains speculative.

Physicochemical Properties

- Solubility: 6-Phenylpyridazin-3(2H)-one exhibits poor aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMSO) . The dimethoxy groups in the target compound may enhance solubility in ethanol or PEG formulations.

- Structural Similarity: The target compound shares moderate similarity (0.73–0.91) with chloro- and methyl-substituted pyridazinones, as per cheminformatics analyses .

Biological Activity

The compound 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine core substituted with a dimethoxyphenyl group and a naphthalen-1-ylmethyl moiety. The presence of these aromatic systems suggests potential interactions with biological targets, particularly in the central nervous system and in cancer biology.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one exhibit significant anticancer activity. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(2,5-Dimethoxyphenyl) | HeLa | 15 | Apoptosis induction |

| 6-(2,5-Dimethoxyphenyl) | MCF-7 | 20 | Cell cycle arrest |

| 6-(2,5-Dimethoxyphenyl) | A549 | 12 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against cancer cells.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that pyridazine derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Activity

A study conducted on a rat model of Parkinson's disease demonstrated that administration of a related pyridazine compound led to significant improvements in motor function and reduced dopaminergic neuron loss. The proposed mechanism involved the modulation of inflammatory pathways and reduction of oxidative stress markers.

The biological activity of 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.

- Modulation of Gene Expression : These compounds may influence transcription factors that regulate cell survival and apoptosis.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one?

- Methodological Answer : A common approach involves condensation reactions of substituted pyridazin-3(2H)-one precursors with naphthalene-1-ylmethyl halides or aldehydes under basic conditions (e.g., sodium ethoxide). Multi-step protocols may include protection/deprotection strategies for the 2,5-dimethoxyphenyl group to avoid side reactions. Solvent choice (e.g., ethanol, dimethylformamide) and temperature control (e.g., reflux) are critical for optimizing yield and purity .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques :

- 1H/13C NMR to confirm substitution patterns and aromaticity.

- FT-IR for identifying carbonyl (C=O) and methoxy (O-CH3) groups.

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C23H20N2O3).

- X-ray crystallography (if crystalline) for definitive stereochemical analysis .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer : Prioritize enzyme inhibition assays targeting phosphodiesterases (PDEs) or kinases, given the structural similarity of pyridazinones to known PDE inhibitors. Use in vitro models (e.g., recombinant enzyme assays) with positive controls (e.g., theophylline) and dose-response curves to quantify IC50 values. Include cytotoxicity screening (e.g., MTT assay) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyridazinones?

- Methodological Answer :

- Reproduce experiments under standardized conditions (e.g., pH, solvent, temperature).

- Employ orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to validate target engagement.

- Analyze structure-activity relationships (SAR) using analogs to isolate critical functional groups (e.g., dimethoxy vs. methylsulfanyl substituents) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cellular systems?

- Methodological Answer :

- Molecular docking studies to predict binding interactions with target proteins (e.g., PDE4B).

- CRISPR/Cas9-mediated gene knockout of suspected targets to confirm functional relevance.

- Metabolomic profiling (LC-MS/MS) to identify downstream signaling pathways (e.g., cAMP/cGMP modulation) .

Q. How can environmental stability and degradation pathways of this compound be systematically studied?

- Methodological Answer :

- Use accelerated stability testing (e.g., exposure to UV light, varying pH) with HPLC-UV/MS monitoring.

- Apply OECD guidelines for hydrolytic degradation studies.

- Reference frameworks like Project INCHEMBIOL to assess abiotic/biotic transformations in simulated ecosystems .

Q. What experimental design principles apply to optimizing the synthetic yield of this compound?

- Methodological Answer :

- Implement Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent polarity).

- Use in situ monitoring (e.g., ReactIR) to track reaction progress and intermediate formation.

- Compare microwave-assisted synthesis vs. conventional heating for rate enhancement .

Q. How should researchers design toxicity studies to evaluate long-term safety profiles?

- Methodological Answer :

- Conduct in silico toxicity prediction (e.g., ProTox-II) to prioritize assays.

- Perform Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity.

- Use in vivo models (e.g., zebrafish embryos) for acute toxicity, followed by rodent chronic exposure studies with metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.